molecular formula C15H20ClN3O B15188852 alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine CAS No. 98836-70-5

alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine

Cat. No.: B15188852
CAS No.: 98836-70-5
M. Wt: 293.79 g/mol
InChI Key: MMIGREKBJDEJLR-UHFFFAOYSA-N
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Description

Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine: is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a chlorophenoxy group, and a trimethylated ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common method involves the reaction of p-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with N,N,alpha-trimethyl-1H-imidazole-1-ethanamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-(4-Chlorophenoxy)-2-chlorophenyl-methyl ketone: Shares the chlorophenoxy group but differs in the presence of a ketone moiety.

    2-Methyl-4-chlorophenoxyacetic acid: Contains a chlorophenoxy group but has a carboxylic acid functional group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having a halogenated phenyl group but differs in the presence of a thiazole ring and acetamide group.

Uniqueness: Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is unique due to its combination of an imidazole ring, chlorophenoxy group, and trimethylated ethanamine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

98836-70-5

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-imidazol-1-yl-N,N,2-trimethylpropan-2-amine

InChI

InChI=1S/C15H20ClN3O/c1-15(18(2)3,10-19-9-8-17-12-19)11-20-14-6-4-13(16)5-7-14/h4-9,12H,10-11H2,1-3H3

InChI Key

MMIGREKBJDEJLR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(COC2=CC=C(C=C2)Cl)N(C)C

Origin of Product

United States

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